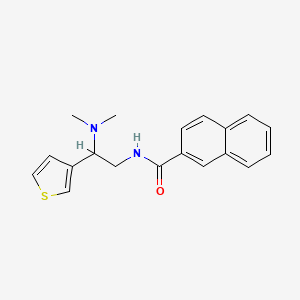

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known as DTN or DTNQ, is a synthetic organic compound that has been extensively used in scientific research. It is a member of the naphthalimide family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Organic Semiconductors

Naphthalene derivatives: have been extensively studied for their electronic properties, which make them suitable for use in organic semiconductors . The thiophene moiety, in particular, is known for its stability and ability to conduct electricity, making it a valuable component in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Compounds containing thiophene rings are known to serve as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation. This application is crucial in industrial settings where metal components are exposed to corrosive environments.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. They have been found to possess anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . These properties could potentially be harnessed in the development of new medications.

Dental Anesthetics

The structural similarity of the compound to articaine , which is a dental anesthetic used in Europe, suggests potential use in local anesthesia. Articaine contains a thiophene ring and is used as a voltage-gated sodium channel blocker .

Photoinitiators for Polymerization

Naphthalimide derivatives, which share a structural resemblance to the compound , have been synthesized for use as photoinitiators in radical polymerization processes . These compounds can initiate polymerization when exposed to light, which is valuable in manufacturing plastics and coatings.

Ligands for Polymerization Catalysts

Similar compounds have been used to prepare ligands for atomic transfer radical polymerization (ATRP) , which is a method to create well-defined polymers . The ligands help control the polymerization process, leading to materials with specific properties.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-21(2)18(17-9-10-23-13-17)12-20-19(22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13,18H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPPXDKCJSKEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)

![N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2988267.png)

![(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2988268.png)

![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)